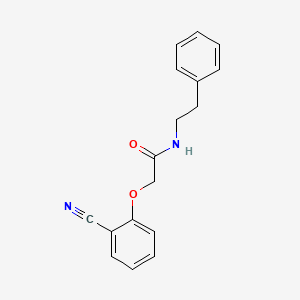
2-(2-Cyanophenoxy)-N-(2-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Cyanophenoxy)-N-(2-phenylethyl)acetamide is an organic compound that belongs to the class of amides It features a cyanophenoxy group and a phenylethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanophenoxy)-N-(2-phenylethyl)acetamide typically involves the reaction of 2-cyanophenol with 2-phenylethylamine in the presence of an acylating agent such as acetic anhydride. The reaction is usually carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyanophenoxy)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted amides or ethers.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(2-Cyanophenoxy)-N-(2-phenylethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyanophenoxy group can participate in hydrogen bonding and π-π interactions, while the phenylethyl group can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-(2-Cyanophenoxy)-N-(2-phenylethyl)acetamide: Features a cyanophenoxy group and a phenylethyl group.
2-(2-Cyanophenoxy)-N-(2-methylphenyl)acetamide: Similar structure but with a methylphenyl group instead of a phenylethyl group.
2-(2-Cyanophenoxy)-N-(2-ethylphenyl)acetamide: Similar structure but with an ethylphenyl group.
Uniqueness
This compound is unique due to the presence of both the cyanophenoxy and phenylethyl groups, which can impart distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C17H16N2O2 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-(2-cyanophenoxy)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C17H16N2O2/c18-12-15-8-4-5-9-16(15)21-13-17(20)19-11-10-14-6-2-1-3-7-14/h1-9H,10-11,13H2,(H,19,20) |
InChI Key |
KBWWDHXCSWKLDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















